molecular formula C12H12N2O3 B188618 1,3-Dimethyl-5-phenylbarbituric acid CAS No. 7391-66-4

1,3-Dimethyl-5-phenylbarbituric acid

Cat. No. B188618
CAS RN: 7391-66-4
M. Wt: 232.23 g/mol
InChI Key: UGFMJBRXTRUGJC-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-phenylbarbituric acid is a chemical compound with the molecular formula C12H12N2O3 . It is also known by other names such as 1,3-dimethyl-5-phenylpyrimidine-2,4,6 (1h,3h,5h)-trione and 1,3-dimethyl-5-phenyl-1,3-diazinane-2,4,6-trione . It is also referred to as metharbital, a barbiturate drug that acts as a central nervous system depressant .


Synthesis Analysis

The synthesis of 1,3-Dimethyl-5-phenylbarbituric acid derivatives has been achieved through various methods. One approach involves the reaction of 1,3-dimethylurea, malonic acid, and acetic anhydride in acetic acid . Another method involves the synthesis of 1,3-Dimethylbarbituric acid based enamine derivatives, which demonstrated promising inhibition against AChE and BuChE .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethyl-5-phenylbarbituric acid consists of a barbituric acid core with two methyl groups at the 1 and 3 positions and a phenyl group at the 5 position . The molecular weight of the compound is 232.23 g/mol .


Chemical Reactions Analysis

1,3-Dimethyl-5-phenylbarbituric acid can undergo various chemical reactions. For instance, it can undergo nucleophilic substitution reactions to synthesize new derivatives .


Physical And Chemical Properties Analysis

1,3-Dimethyl-5-phenylbarbituric acid has a molecular weight of 232.23 g/mol. It has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond .

Scientific Research Applications

  • Organic Synthesis :

    • A study demonstrated the synthesis of oxazino[4,5-d]-, pyrano[2,3-d]-, pyrido[2,3-d]-, and pyrimido[4,5-d]pyrimidines using 1,3-Dimethyl-5-phenylbarbituric acid under microwave-assisted conditions, yielding high-quality compounds (Devi, Borah, & Bhuyan, 2004).
    • Another research focused on the green synthesis of 1,3-Dimethyl-5-benzylidenebarbituric acid derivatives using gold nanoparticles initiated from goldsmith effluent, demonstrating a novel and eco-friendly approach (Thakare, Borhade, & Patil, 2021).
  • Structural Analysis :

    • Investigations into the structure of certain 1,3-Dimethyl-5-phenylbarbituric acid derivatives revealed unusual intramolecular sandwich-like conformations stabilized by weak interactions like π–π stacking and hydrogen bonds (Khrustalev & Krasnov, 2007).
  • Electrochemistry :

    • Electrochemical behavior of 1,3-Dimethyl-5-phenylbarbituric acid was explored, revealing insights into its reduction mechanism and its electrochemical and spectrophotometric properties (Helmy, Migahed, & Morsi, 1995).
  • Pharmacology and Medicinal Chemistry :

    • Research in this area includes the synthesis of 1,3-Dimethyl-5-phenylbarbituric acid derivatives for potential analgesic effects, compared to traditional analgesics like codeine sulfate (Vida, Samour, O'dea, & Reinhard, 1975).

Future Directions

Research into 1,3-Dimethyl-5-phenylbarbituric acid and its derivatives continues, with studies exploring their potential applications in various fields. For instance, 1,3-Dimethylbarbituric acid based enamine derivatives have shown promise as potential anti-Alzheimer agents .

properties

IUPAC Name

1,3-dimethyl-5-phenyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-13-10(15)9(8-6-4-3-5-7-8)11(16)14(2)12(13)17/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFMJBRXTRUGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40995067
Record name 1,3-Dimethyl-5-phenyl-1,3-diazinane-2,4,6-trione
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Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195352
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,3-Dimethyl-5-phenylbarbituric acid

CAS RN

7391-66-4
Record name 1,3-Dimethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Barbituric acid, 1,3-dimethyl-5-phenyl-
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Record name 7391-66-4
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Record name 1,3-Dimethyl-5-phenyl-1,3-diazinane-2,4,6-trione
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Record name 1,3-dimethyl-5-phenylbarbituric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Meusel, M Frizler, M Gütschow - Analytical sciences, 2005 - jstage.jst.go.jp
In the course of investigations on the preparation of multiple substituted hydantoins from 5-aminobarbituric acids, 1, 2 there was an interest in detecting such cyclic acylureas by color …
Number of citations: 2 www.jstage.jst.go.jp
M Meusel, A Ambrożak, TK Hecker… - The Journal of Organic …, 2003 - ACS Publications
A general synthesis protocol for the generation of tri- and tetrasubstituted 5-carbamoylhydantoins is described. Starting from barbituric acids and following bromination and reaction with …
Number of citations: 66 pubs.acs.org
R Andreu, MJ Blesa, L Carrasquer, J Garín… - Journal of the …, 2005 - ACS Publications
In this paper, we describe the second-order nonlinear optical properties of a series of 1,3-dithiole-based electron donor−acceptor systems incorporating proaromatic donor and spacer …
Number of citations: 95 pubs.acs.org

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